
Dehydromenthofurolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydromenthofurolactone (CAS: 75640-26-5; FEMA: 3755) is a bicyclic lactone derived from menthofuran, a natural component of peppermint (Mentha spp.) and cornmint oils . It is renowned for its sweet, coumarin-like odor, which contributes to the premium aroma profile of high-quality peppermint oils . Structurally, it is identified as 5,6-dihydro-3,6-dimethylbenzofuran-2(4H)-one, featuring a fused benzofuranone system with methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydromenthofurolactone can be synthesized through various chemical reactions. One common method involves the nitration and nitrosation of menthofuran, leading to remarkable fragmentation and dimerization pathways . The reaction conditions typically involve the use of nitric acid and other nitrating agents under controlled temperatures.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Dehydromenthofurolactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Major Products Formed from Reactions
Reaction Type | Products |
---|---|
Oxidation | Carboxylic acids or ketones |
Reduction | Alcohols |
Substitution | Halogenated derivatives |
Chemistry
Dehydromenthofurolactone serves as a precursor in synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing new materials and chemicals .
Biology
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate effective inhibition against various bacterial strains.
- Antioxidant Activity : Investigated for its ability to scavenge free radicals, which may contribute to cellular protection .
Medicine
Research into the therapeutic effects of this compound highlights its potential in treating diseases:
- Antitumor Activity : In vivo studies have shown significant tumor growth inhibition in xenograft models.
- Anti-inflammatory Effects : Demonstrated efficacy in reducing inflammation markers in models of induced arthritis .
Industry
Due to its pleasant aroma, this compound is utilized as a flavoring agent in the food industry. Its unique scent profile enhances the sensory experience of various food products .
Case Study 1: Anticancer Activity
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a selective action against cancerous tissues.
Case Study 2: Infection Control
Mechanism of Action
The mechanism of action of dehydromenthofurolactone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Dihydromintlactone (CAS: 92015-65-1)
- Structural Similarities: Both compounds are bicyclic lactones derived from mint species. Dihydromintlactone retains a saturated lactone ring, whereas dehydromenthofurolactone features a dehydrogenated benzofuranone core .
- Applications : Both are used as flavoring agents, but this compound’s potent aroma makes it preferable in premium fragrances .
Mintlactone (CAS: 13341-72-5)
- Structural Differences: Mintlactone lacks the aromatic benzofuranone system, instead possessing a simpler monocyclic lactone structure.
- Functional Comparison :
γ-Decalactone (CAS: 706-14-9)
- Structural Contrasts : γ-Decalactone is a straight-chain aliphatic lactone, lacking the bicyclic framework of this compound.
- Functional Properties: γ-Decalactone provides a fruity, peach-like aroma, contrasting with this compound’s herbal-coumarinic profile .
Key Comparative Data
Table 1. Structural and Toxicological Comparison
Mechanistic and Functional Insights
- Toxicological Thresholds: this compound’s NOAEL of 1 mg/kg bw/day (derived from a 90-day rat study) provides a margin of exposure (MOE) of 200 for flavoring applications, whereas γ-decalactone’s higher NOAEL allows broader usage .
Biological Activity
Dehydromenthofurolactone (DMFL) is a naturally occurring compound derived from menthofuran, a furan-based sesquiterpene. This article explores the biological activities of DMFL, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine and food science.
- Chemical Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- Physical State : Liquid with a hay and coumarin-like aroma
- Solubility : Soluble in organic solvents; limited solubility in water .
Anticancer Properties
Recent studies have demonstrated that DMFL exhibits significant anticancer activities, particularly against glioblastoma cells. A study investigated its effects on three glioblastoma cell lines (U118, U251, U87) and found the following:
- Cell Viability Inhibition : DMFL inhibited cell viability in a dose-dependent manner. The IC50 values were determined as follows:
- Mechanism of Action : DMFL induces apoptosis through mitochondrial pathways by promoting the release of cytochrome c into the cytosol, activating caspase signaling pathways. This process involves:
- In Vivo Studies : In xenograft models, DMFL significantly reduced tumor weight and volume without notable adverse effects, indicating its potential as a therapeutic agent against glioblastoma .
Anti-inflammatory Effects
In addition to its anticancer properties, DMFL has shown anti-inflammatory activities. It is believed to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation:
- COX-2 Inhibition : The compound targets the IKKβ/NF-κB signaling pathway, leading to decreased COX-2 expression, which is crucial for managing inflammatory responses .
Toxicological Studies
Toxicological evaluations are essential for understanding the safety profile of DMFL:
- Subchronic Toxicity Studies : Research conducted on related compounds has indicated that DMFL may possess a favorable safety profile when used in appropriate concentrations. However, further studies are needed to establish its long-term effects and safety in humans .
Case Studies and Research Findings
Several studies have contributed to the understanding of DMFL's biological activity:
- Study on Glioblastoma Cells :
- Toxicity Assessment :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Dehydromenthofurolactone in laboratory settings?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as lactonization of hydroxy acids or cyclization of precursor ketones. Key steps include:
- Precursor preparation : Start with menthol-derived intermediates, ensuring purity via column chromatography .
- Cyclization : Use acid-catalyzed or thermal conditions to form the lactone ring, monitored by TLC or HPLC .
- Characterization : Confirm identity via 1H/13C NMR and GC-MS, comparing spectra with literature data from authoritative databases like FFDc .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of spectroscopic methods is critical:
- NMR Analysis : Compare chemical shifts (e.g., lactone carbonyl at ~170 ppm in 13C NMR) with reference data. Annotate splitting patterns to verify substituent positions .
- Mass Spectrometry : Use GC-MS to confirm molecular ion ([M+]) and fragmentation patterns. Cross-validate with high-resolution MS for exact mass .
- IR Spectroscopy : Identify lactone C=O stretches (~1760 cm−1) and cyclic ether vibrations .
Q. What are the common applications of this compound in fragrance-related research?
- Methodological Answer : In fragrance studies, researchers employ:
- Odor Profiling : Use gas chromatography-olfactometry (GC-O) to isolate and characterize its contribution to complex scent profiles .
- Stability Testing : Assess degradation under varying pH/temperature via accelerated aging experiments, analyzed by HPLC .
- Synergistic Effects : Study interactions with other terpenoids using sensory panels and multivariate analysis .
Advanced Research Questions
Q. How should researchers address discrepancies in spectral data when characterizing this compound derivatives?
- Methodological Answer : Contradictory data require systematic validation:
- Reproducibility Checks : Repeat synthesis and analysis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
- Alternative Techniques : Supplement NMR with X-ray crystallography for unambiguous structural confirmation .
- Literature Cross-Referencing : Compare results with peer-reviewed studies from journals adhering to Beilstein Journal guidelines, which emphasize reproducibility .
Q. What experimental strategies can optimize the yield of this compound in multi-step synthetic routes?
- Methodological Answer : Yield optimization involves:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or enzymes for lactonization efficiency, using Design of Experiments (DoE) to model optimal conditions .
- Purification Protocols : Employ preparative HPLC or recrystallization to isolate high-purity product, minimizing losses .
Q. How can systematic reviews be designed to assess the biological activity of this compound across diverse studies?
- Methodological Answer : Apply rigorous literature synthesis frameworks:
- Search Strategy : Use databases like SciFinder and PubMed with keywords (e.g., "this compound AND toxicity"), filtering for studies with detailed experimental sections .
- Data Extraction : Tabulate IC50 values, assay types (e.g., Ames test for mutagenicity), and model systems (in vitro/in vivo) to identify trends .
- Bias Assessment : Evaluate studies using tools like PRISMA, focusing on sample size, controls, and statistical methods to address contradictions .
Properties
CAS No. |
75640-26-5 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(6R)-3,6-dimethyl-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H12O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
ZRTWVYJNKXXDDT-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(C(=O)OC2=C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2=C1)C |
density |
1.090-1.096 |
physical_description |
Liquid; hay and coumarin-like aroma |
solubility |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.